molecular formula C24H28N2O2 B032412 K 185 CAS No. 32223-82-8

K 185

Cat. No.: B032412
CAS No.: 32223-82-8
M. Wt: 376.5 g/mol
InChI Key: SPIFQXPRSJKRAO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of K185 involves several steps, starting with the preparation of the core indole structure. The synthetic route typically includes:

    Formation of the Indole Core: This involves cyclization reactions to form the indole ring system.

    Functionalization: Introduction of functional groups such as methoxy and butanoyl groups.

    Final Assembly: Coupling reactions to attach the ethanamine side chain.

Chemical Reactions Analysis

K185 undergoes various chemical reactions, including:

    Oxidation: K185 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert K185 into different reduced forms.

    Substitution: K185 can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of K185 involves its interaction with specific molecular targets, such as melatonin receptors. By binding to these receptors, K185 can inhibit their activity, leading to various downstream effects on cellular signaling pathways. This interaction can modulate physiological processes, making K185 a valuable tool in pharmacological research .

Comparison with Similar Compounds

K185 is unique due to its specific structure and functional groups. Similar compounds include other indole derivatives and melatonin receptor antagonists. Some of these similar compounds are:

K185 stands out due to its specific antagonistic properties and the unique combination of functional groups that confer its distinct chemical behavior.

Properties

IUPAC Name

N-[2-(11-methoxy-6,7-dihydro-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O2/c1-3-7-23(27)25-14-13-20-21-16-18(28-2)11-12-22(21)26-15-6-9-17-8-4-5-10-19(17)24(20)26/h4-5,8,10-12,16H,3,6-7,9,13-15H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPIFQXPRSJKRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NCCC1=C2C3=CC=CC=C3CCCN2C4=C1C=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017981
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

244160-11-0
Record name N-[2-(6,7-Dihydro-11-methoxy-5H-indolo[2,1-a][2]benzazepin-13-yl)ethyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201017981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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